tert-Butyl 4-hydroxy-2,6-dimethylbenzoate
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Overview
Description
tert-Butyl 4-hydroxy-2,6-dimethylbenzoate: is an organic compound with the molecular formula C13H18O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group, two methyl groups, and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl 4-oxo-2,6-dimethylbenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, tert-butyl 4-hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: tert-Butyl 4-oxo-2,6-dimethylbenzoate.
Reduction: tert-Butyl 4-hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of ester groups on the biological activity of molecules. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its role in enhancing the bioavailability and stability of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used as an antioxidant in polymers and plastics. It helps in preventing the degradation of materials by inhibiting oxidative processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2,6-dimethylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .
Comparison with Similar Compounds
tert-Butyl 4-hydroxybenzoate: Similar structure but lacks the two methyl groups.
tert-Butyl 2,6-dimethylbenzoate: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2,6-dimethylbenzoic acid: Similar structure but lacks the tert-butyl ester group.
Uniqueness: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is unique due to the combination of the tert-butyl group, hydroxyl group, and two methyl groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2,6-dimethylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7,14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEURLQHZYGMLBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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